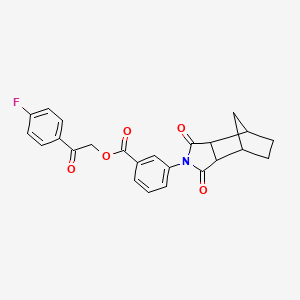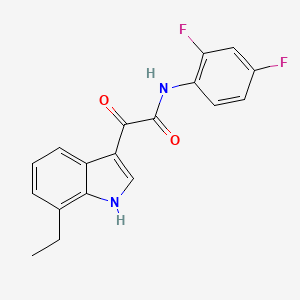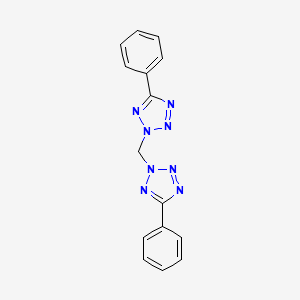
2-(3-Methoxyphenyl)-2-oxoethyl 4-(naphthalen-1-ylamino)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-METHOXYPHENYL)-2-OXOETHYL 3-[(NAPHTHALEN-1-YL)CARBAMOYL]PROPANOATE is a complex organic compound with a unique structure that includes both methoxyphenyl and naphthyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-METHOXYPHENYL)-2-OXOETHYL 3-[(NAPHTHALEN-1-YL)CARBAMOYL]PROPANOATE typically involves multiple steps. One common method includes the reaction of 3-methoxyphenylacetic acid with naphthyl isocyanate under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a catalyst like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-METHOXYPHENYL)-2-OXOETHYL 3-[(NAPHTHALEN-1-YL)CARBAMOYL]PROPANOATE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(3-METHOXYPHENYL)-2-OXOETHYL 3-[(NAPHTHALEN-1-YL)CARBAMOYL]PROPANOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Studied for its potential therapeutic effects, such as anti-inflammatory and neuroprotective activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-METHOXYPHENYL)-2-OXOETHYL 3-[(NAPHTHALEN-1-YL)CARBAMOYL]PROPANOATE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Acetyl-5-methoxyphenyl 2-(6-methoxynaphthalen-2-yl)propanoate
- 2-Methoxyphenyl 2-(6-methoxynaphthalen-2-yl)propanoate
Uniqueness
2-(3-METHOXYPHENYL)-2-OXOETHYL 3-[(NAPHTHALEN-1-YL)CARBAMOYL]PROPANOATE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H21NO5 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
[2-(3-methoxyphenyl)-2-oxoethyl] 4-(naphthalen-1-ylamino)-4-oxobutanoate |
InChI |
InChI=1S/C23H21NO5/c1-28-18-9-4-8-17(14-18)21(25)15-29-23(27)13-12-22(26)24-20-11-5-7-16-6-2-3-10-19(16)20/h2-11,14H,12-13,15H2,1H3,(H,24,26) |
InChI Key |
ULJFMHMVTIWSEF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)COC(=O)CCC(=O)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-(5-chlorothiophen-2-yl)methylidene]-6-methoxypyridin-3-amine](/img/structure/B12475201.png)


![2-[(8-Nitroquinolin-5-yl)sulfanyl]ethanol](/img/structure/B12475212.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 4-[(2,5-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B12475222.png)
![N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methylphenyl)glycinamide](/img/structure/B12475237.png)
![2-(4-chlorophenyl)-2-oxoethyl 6-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanoate](/img/structure/B12475240.png)
![N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-pyridin-3-ylglycinamide](/img/structure/B12475241.png)
![(2E)-3-{4-[(Cyclohexylcarbamoyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B12475248.png)
![N-(4-bromo-2-chlorophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanamide](/img/structure/B12475252.png)

![(2R,4S)-1-[(4-fluorophenyl)carbonyl]-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate](/img/structure/B12475261.png)
![4-methoxy-3-(morpholin-4-ylcarbonyl)-N-[2-(piperidin-1-ylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B12475263.png)
![2-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}quinazolin-4(3H)-one](/img/structure/B12475276.png)
